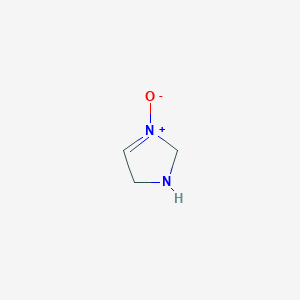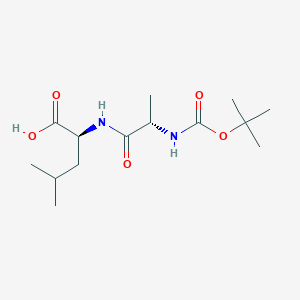
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis as a protecting group for the amino group. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a popular choice in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine typically involves the protection of the amino group of L-alanine and L-leucine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF) or acetonitrile, at ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to ensure efficient and controlled reactions .
Analyse Chemischer Reaktionen
Types of Reactions: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products Formed: The major products formed from these reactions include deprotected amino acids, substituted amino acids, and various peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective protection and deprotection of amino groups, facilitating the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and substrates .
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of prodrugs and peptide therapeutics that target specific molecular pathways .
Industry: Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties .
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine involves the protection of the amino group through the formation of a Boc-carbamate. The Boc group stabilizes the amino group, preventing unwanted reactions during peptide synthesis. Upon deprotection, the Boc group is removed, revealing the free amino group, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
N-(tert-Butoxycarbonyl)ethanolamine: Used as a protecting group for amino groups in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness: N-(tert-Butoxycarbonyl)-L-alanyl-L-leucine is unique due to its specific application in the synthesis of peptides containing both L-alanine and L-leucine. The combination of these amino acids provides specific structural and functional properties to the resulting peptides, making it a valuable compound in peptide chemistry .
Eigenschaften
CAS-Nummer |
70396-20-2 |
|---|---|
Molekularformel |
C14H26N2O5 |
Molekulargewicht |
302.37 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C14H26N2O5/c1-8(2)7-10(12(18)19)16-11(17)9(3)15-13(20)21-14(4,5)6/h8-10H,7H2,1-6H3,(H,15,20)(H,16,17)(H,18,19)/t9-,10-/m0/s1 |
InChI-Schlüssel |
CJTAAOMGZFNNHS-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


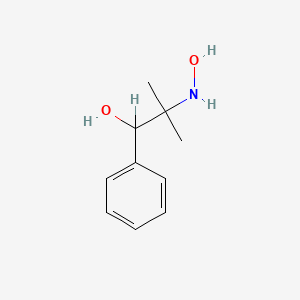
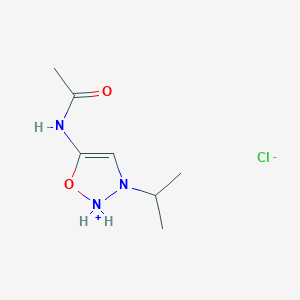



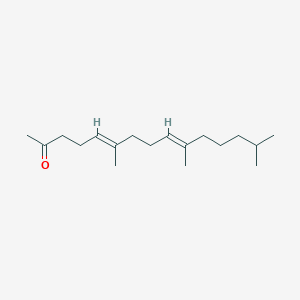
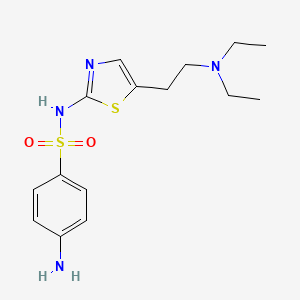

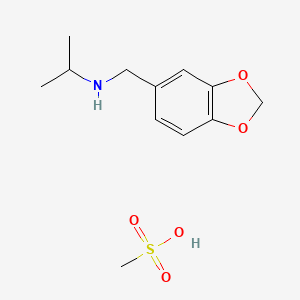

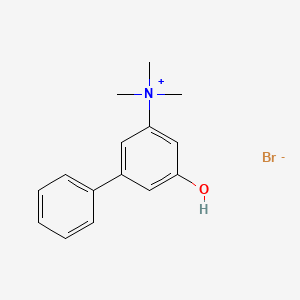
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

